![molecular formula C26H38N8O7 B161707 cyclo(Arg-Gly-Asp-D-Phe-Val) CAS No. 137813-35-5](/img/structure/B161707.png)
cyclo(Arg-Gly-Asp-D-Phe-Val)
Overview
Description
Cyclo(Arg-Gly-Asp-D-Phe-Val) is a compound with the molecular formula C26H38N8O7 . It is also known by other synonyms such as CYCLORGDFV and CHEMBL411941 . This compound is a potent inhibitor of cell adhesion and has been shown to prevent tumor-cell adhesion to laminin and vitronectin substrates .
Molecular Structure Analysis
The molecular weight of cyclo(Arg-Gly-Asp-D-Phe-Val) is 574.6 g/mol . The IUPAC name for this compound is 2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid .Physical And Chemical Properties Analysis
Cyclo(Arg-Gly-Asp-D-Phe-Val) has a molecular weight of 574.63 . Its empirical formula is C26H38N8O7 .Scientific Research Applications
Cell Adhesion Inhibition
CYCLORGDFV is a potent inhibitor of cell adhesion . It prevents cells from adhering to each other and to extracellular matrix components, which is crucial in many biological processes, including tissue repair, immune response, and cancer metastasis .
Tumor Cell Adhesion Inhibition
Specifically, CYCLORGDFV inhibits tumor cell adhesion to laminin and vitronectin substrates . This property makes it a potential therapeutic agent in the treatment of cancer, as it could prevent cancer cells from adhering to other cells and spreading .
Angiogenesis Inhibition
CYCLORGDFV inhibits angiogenesis, the formation of new blood vessels . This is particularly relevant in cancer treatment, as tumors need to form new blood vessels to grow and spread .
Vascular Remodeling Inhibition
In addition to inhibiting angiogenesis, CYCLORGDFV also inhibits vascular remodeling, the process by which blood vessels change their structure in response to changes in blood flow or pressure . This could have implications for the treatment of diseases such as atherosclerosis and hypertension .
Induction of Apoptosis
CYCLORGDFV may induce apoptosis, or programmed cell death, in cells bearing surface α ν β 3 integrin . This could be another mechanism by which it exerts its anti-tumor effects .
Treatment of Ischemic Acute Renal Failure
In vivo investigations in rats have shown that CYCLORGDFV can be useful in the amelioration of ischemic acute renal failure . It inhibits tubular obstruction by preventing cell-cell adhesion, which can help preserve kidney function in this condition .
Inhibition of c-Src Redistribution
CYCLORGDFV inhibits the redistribution of c-Src into focal adhesions, thereby leading to impaired MAP Kinase activation . This could have implications for the regulation of cell growth and differentiation .
Potential Therapeutic Agent in Various Diseases
Given its various effects on cell adhesion, angiogenesis, apoptosis, and signal transduction, CYCLORGDFV could potentially be used as a therapeutic agent in a variety of diseases, including cancer, cardiovascular disease, and kidney disease .
Mechanism of Action
Target of Action
Cyclo(Arg-Gly-Asp-D-Phe-Val), also known as CYCLORGDFV, primarily targets ανβ3 and ανβ5 integrins . These integrins play a crucial role in cell attachment, proliferation, and migration .
Mode of Action
CYCLORGDFV acts as a selective antagonist of ανβ3 and ανβ5 integrins . It inhibits the binding of these integrins to vitronectin, a glycoprotein present in the extracellular matrix and in the serum that promotes cell adhesion and spreading .
Biochemical Pathways
By inhibiting the binding of integrins to vitronectin, CYCLORGDFV disrupts the biochemical pathways involved in cell adhesion, proliferation, and migration . This disruption can lead to changes in cellular behavior, including a reduction in angiogenesis and vascular remodeling .
Result of Action
CYCLORGDFV has been shown to inhibit angiogenesis and vascular remodeling . It also blocks cellular adhesion and may induce apoptosis in cells bearing surface ανβ3 integrin . Its anti-tumor effect may be primarily due to its antiangiogenic action .
Safety and Hazards
When handling cyclo(Arg-Gly-Asp-D-Phe-Val), it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
properties
IUPAC Name |
2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N8O7/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29)/t16-,17+,18-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQUWEHEBOMRPH-NYUBLWNDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyclo(Arg-Gly-Asp-D-Phe-Val) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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